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Compound of Interest

Compound Name: TH-Z145

Cat. No.: B12404978

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of THZ1, a covalent
inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with known activity against CDK12 and CDK13.
Its selectivity is benchmarked against two alternative CDK12/13 inhibitors, Dinaciclib and SR-
4835. The information presented herein is supported by experimental data from various kinase
profiling assays, with detailed methodologies provided for key experiments. Based on the
available scientific literature, it is presumed that the query for "TH-Z145" refers to the well-
studied compound THZ1.

Comparative Analysis of Off-Target Kinase
Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential for adverse effects. The following table summarizes the known off-target profiles of

THZ1, Dinaciclib, and SR-4835, highlighting the differences in their kinase interaction
landscapes.
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] Off-Target .
L Primary . Screening Assay
Inhibitor Kinases .
Target(s) . Concentration Platform
Identified

MLK3, PIP4K2C,

JNK1, JNK2,
JNKS3, MER,
CDK?7 (covalent), TBK1, IGF1R, KiNativ (in Loucy
THZ1 1uM
CDK12, CDK13 NEKO9, cells)
PCTAIRE2

(>75% inhibition)
(1]

Multiple kinases

with >75% 1uM Kinome Scan
inhibition[2]
CDK1, CDK2,
o GSK3p, CDK14, -
Dinaciclib CDK5, CDK9, 100 nM Not Specified
TNIK[3]
CDK12

Broad kinase

inhibition 10 uMm KINOMEscan
observed[4]
CDK6, GSK3A, )
Kinase Panel
SR-4835 CDK12, CDK13 GSK3B (weak 10 uM ]
o (>450 kinases)
affinity)[5]

Visualizing Kinase Inhibition in a Sighaling Context

The following diagram illustrates a simplified representation of the CDK12 signaling pathway, a
key regulator of transcriptional elongation. Inhibition of CDK12, either as a primary target or an
off-target, can have significant downstream effects on gene expression, including genes
involved in the DNA damage response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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